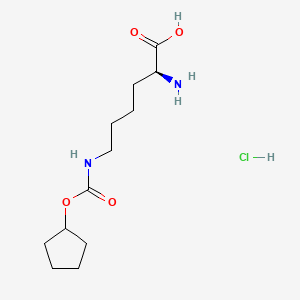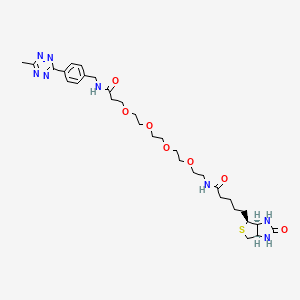
H-L-Lys(Cyc)-OH*HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-L-Lys(Cyc)-OH*HCl, also known as cyclohexyl-L-lysine hydrochloride, is an amino acid derivative that is commonly used in biochemical and physiological research. It has a wide range of applications in the laboratory due to its unique properties, such as its ability to form stable complexes with metal ions, its high solubility in water, and its low toxicity. In
Mechanism of Action
H-L-Lys(Cyc)-OH*HCl is a chelating agent, which means that it forms stable complexes with metal ions. These complexes are formed through the formation of multiple hydrogen bonds between the metal ion and the peptide backbone of the this compound molecule. The hydrogen bonds are formed between the protonated amine group of the this compound molecule and the metal ion. The formation of the complex is favored due to the increased stability of the complex relative to the free metal ion.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is known to inhibit the activity of enzymes, such as proteases, which are involved in the breakdown of proteins. It can also bind to metal ions and inhibit their activity, which can be beneficial in certain cases. Additionally, this compound is known to bind to DNA and RNA, which can lead to the inhibition of transcription and translation.
Advantages and Limitations for Lab Experiments
H-L-Lys(Cyc)-OH*HCl has several advantages for use in laboratory experiments. It is highly soluble in water, which makes it easy to work with. It is also relatively non-toxic, which makes it a safe reagent to use. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. It is not very stable in acidic or basic solutions, and it can be difficult to purify due to its tendency to form complexes with metal ions.
Future Directions
There are several potential future directions for research involving H-L-Lys(Cyc)-OH*HCl. One potential area of research is the development of new methods for synthesizing the compound, such as the use of enzymatic or biocatalytic methods. Another potential area of research is the exploration of the biochemical and physiological effects of the compound, such as its effects on enzyme activity, DNA binding, and metal ion binding. Additionally, further research could be done to explore the potential applications of this compound in drug discovery and development.
Synthesis Methods
H-L-Lys(Cyc)-OH*HCl is synthesized from the reaction of L-lysine and cyclohexanone. The two reactants are mixed together in aqueous solution and heated to a temperature of around 100°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then isolated by precipitation. The product is then purified by recrystallization and can be further modified by adding additional functional groups.
Scientific Research Applications
H-L-Lys(Cyc)-OH*HCl has a wide range of applications in the laboratory. It is commonly used as a complexing agent for metal ions, such as copper, iron, and zinc. It is also used as a chelating agent to sequester metal ions in solution, as well as a stabilizing agent to prevent the formation of metal-ligand complexes. Additionally, this compound is used as a substrate for enzymatic reactions and as a reagent for peptide synthesis.
properties
IUPAC Name |
(2S)-2-amino-6-(cyclopentyloxycarbonylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c13-10(11(15)16)7-3-4-8-14-12(17)18-9-5-1-2-6-9;/h9-10H,1-8,13H2,(H,14,17)(H,15,16);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUUJVSPXXHPSF-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Chlorobis(dimethylglyoximato)[4-(dimethylamino)pyridine]cobalt(III), 98%](/img/structure/B6286273.png)









